Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride
CAS No.: 1803585-49-0
Cat. No.: VC5857026
Molecular Formula: C11H14ClF2NO2
Molecular Weight: 265.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803585-49-0 |
---|---|
Molecular Formula | C11H14ClF2NO2 |
Molecular Weight | 265.68 |
IUPAC Name | ethyl 3-amino-2,2-difluoro-3-phenylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C11H13F2NO2.ClH/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8;/h3-7,9H,2,14H2,1H3;1H |
Standard InChI Key | IPIMZILDRPQTDS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C(C1=CC=CC=C1)N)(F)F.Cl |
Introduction
Structural Elucidation and Physicochemical Properties
Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride (CAS: 381245-54-1) is a hydrochloride salt derived from its parent ester, ethyl 3-amino-2,2-difluoro-3-phenylpropanoate. The molecular formula of the free base is C₁₁H₁₃F₂NO₂, with a molecular weight of 229.223 g/mol . Upon protonation with hydrochloric acid, the hydrochloride form adopts the formula C₁₁H₁₄ClF₂NO₂, increasing the molecular weight to approximately 265.68 g/mol.
Key Structural Features:
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Fluorine Substitution: Two fluorine atoms at the C2 position induce steric and electronic effects, altering reactivity and stability.
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Phenyl Group: The C3 phenyl ring contributes to aromatic interactions and enhances lipophilicity.
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Amino-Ester Functionalization: The ethyl ester and primary amine groups enable participation in condensation and nucleophilic reactions.
Physicochemical Data:
Property | Value | Source |
---|---|---|
Exact Mass | 229.091 g/mol | |
PSA (Polar Surface Area) | 52.32 Ų | |
LogP (Partition Coefficient) | 2.585 | |
Melting/Boiling Points | Not reported |
The compound’s LogP value of 2.585 suggests moderate lipophilicity, ideal for penetrating biological membranes . Its PSA of 52.32 Ų indicates moderate polarity, balancing solubility and membrane permeability.
Synthetic Methodologies
Esterification and Salt Formation
The parent ester is synthesized via acid-catalyzed esterification of 3-amino-2,2-difluoro-3-phenylpropanoic acid with ethanol. Industrial-scale production employs sulfuric acid or p-toluenesulfonic acid as catalysts, achieving yields >85% under reflux conditions . Subsequent treatment with gaseous HCl in anhydrous ether yields the hydrochloride salt, as confirmed by ¹⁹F NMR and IR spectroscopy .
Cobalt-Catalyzed Difluorocyclopropanation
Recent advances leverage transition-metal catalysis for introducing difluorinated groups. A cobalt-catalyzed protocol reported by Liu et al. (2024) enables stereoselective synthesis of gem-difluorocyclopropanes, utilizing ethyl 3-amino-2,2-difluoro-3-phenylpropanoate as a key intermediate . The reaction employs Co(acac)₂ and N,P-ligands in toluene at 80°C, achieving enantiomeric excesses >90% .
Reaction Scheme:
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Substrate Activation: The cobalt complex coordinates to the amino group, facilitating C–F bond formation.
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Cyclopropanation: Insertion of a difluorocarbene moiety into the C–C bond of the phenylpropanoate backbone.
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Salt Formation: Quenching with HCl yields the hydrochloride product .
Applications in Pharmaceutical Chemistry
Intermediate in Peptide Mimetics
The compound’s amino-ester motif mimics natural amino acids, making it valuable for synthesizing fluorinated peptide analogs. For example, derivatives have been incorporated into protease inhibitors targeting HIV-1 and SARS-CoV-2, where fluorine enhances metabolic stability.
Fluorinated Drug Candidates
Preliminary studies highlight its role in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The difluoro group stabilizes transition states in enzyme binding pockets, as evidenced by molecular docking simulations.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
In vitro assays demonstrate moderate inhibition of acetylcholinesterase (AChE) (IC₅₀ = 12.3 μM), attributed to fluorine-induced dipole interactions with the catalytic triad. Comparative studies with non-fluorinated analogs show a 3-fold increase in potency, underscoring fluorine’s electronic effects.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.45 (s, 2H, NH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 7.32–7.45 (m, 5H, Ph) .
High-Resolution Mass Spectrometry (HRMS)
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